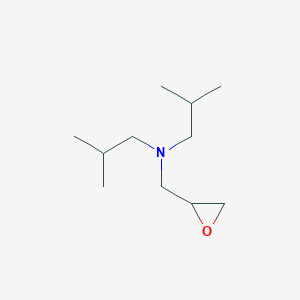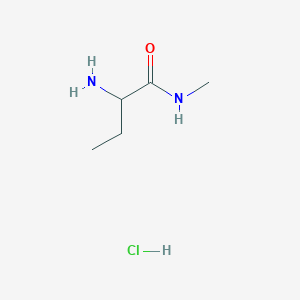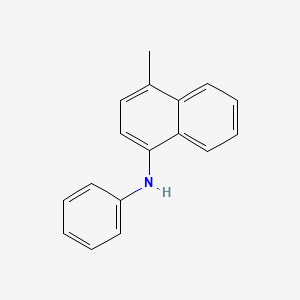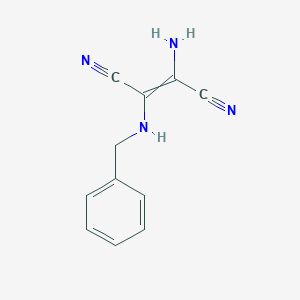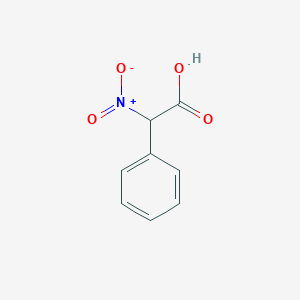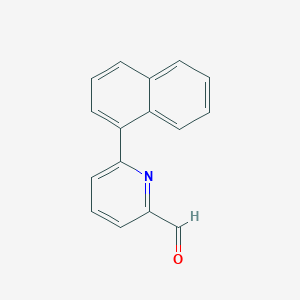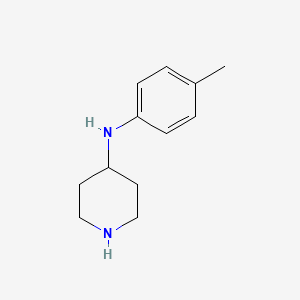![molecular formula C19H17N5O2 B3269840 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide CAS No. 518018-85-4](/img/structure/B3269840.png)
3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities, including antifungal, antimicrobial, and antitumor effects .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system consisting of a benzene ring and an imidazole ring . The exact structure of your compound would depend on the specific groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound. They can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, they generally have a high boiling point and are relatively stable compounds .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) for CO2 Capture
Metal-organic frameworks (MOFs) have garnered significant interest due to their crystallinity, structural versatility, and controlled porosity. Researchers have synthesized three novel MOFs using the organic linker TIBM (1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene) . Among these, TIBM-Cu MOF stands out for its exceptional CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to the open Cu sites. Additionally, its high porosity (0.3–1.5 nm) results in a remarkable CO2/N2 selectivity (53) compared to other variants .
Enhanced Orientation in Organic Electronic Devices
TIBM derivatives, such as 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBi) , find applications in organic light-emitting diodes (OLEDs). Light irradiation during device fabrication enhances the average orientation of TPBi, making it promising for polar molecule-based vertical electronic devices .
Solubility Modeling for Nanodispersions in Organic Solvents
Understanding the solubility of TPBi is crucial for inkjet printing technology in OLED production. Researchers have investigated its solubility in various organic solvents, providing valuable data for nanodispersions .
Medicinal Chemistry and Material Chemistry
Benzimidazole derivatives, including 1,4-bis(1H-benzimidazol-2-yl)benzene , have been extensively studied for their potential applications in medicinal chemistry, biochemistry, and material science .
Selective Adsorption in Carbon Dioxide Separation
Given the global concern about CO2 emissions, materials like TIBM derivatives play a pivotal role in selective CO2 adsorption. Their design contributes to energy and environment-related applications .
Functional Materials in Organic Electronics
Beyond OLEDs, TIBM derivatives may find applications in other organic electronic devices. Their unique properties make them promising candidates for various functional roles .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12(10-24-11-20-15-8-4-5-9-16(15)24)18(25)23-22-17-13-6-2-3-7-14(13)21-19(17)26/h2-9,11-12,21,26H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDZLCBHRVCLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-(2-oxoindolin-3-ylidene)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



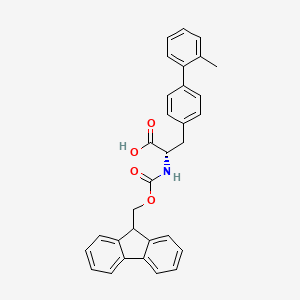
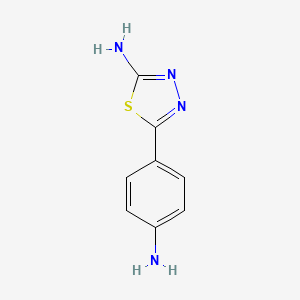
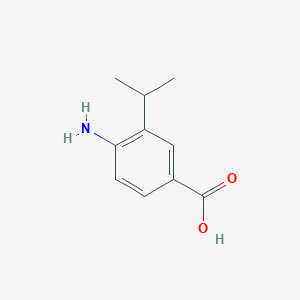
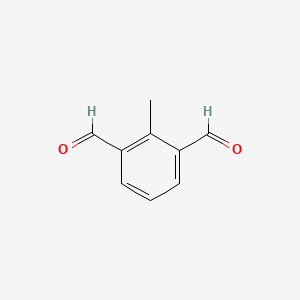
![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)
